molecular formula C7H5NO2 B1610519 5-Hydroxybenzo[c]isoxazole CAS No. 454466-62-7

5-Hydroxybenzo[c]isoxazole

货号: B1610519
CAS 编号: 454466-62-7
分子量: 135.12 g/mol
InChI 键: FLZLNWDOKLDRBR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Hydroxybenzo[c]isoxazole is a useful research compound. Its molecular formula is C7H5NO2 and its molecular weight is 135.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Basic Research Questions

Q. What are the most reliable synthetic routes for 5-hydroxybenzo[c]isoxazole derivatives, and how can reaction conditions be optimized?

The synthesis of this compound derivatives often involves cycloaddition reactions or functionalization of preformed isoxazole cores. For example, esters of styrylisoxazole carboxylic acids (e.g., 3a-h ) can be hydrolyzed to acids (4a-h ) using hydrochloric acid under reflux for 2 hours, achieving yields >70% . Optimization includes adjusting reaction time, solvent (e.g., acetic acid), and acid concentration. Monitoring via TLC ensures purity, while microanalysis confirms elemental composition . Alternative routes involve nitrile oxide cycloadditions with alkynes, but selectivity must be controlled to avoid competing pathways (e.g., aziridine formation) .

Q. How can spectroscopic techniques (IR, NMR, MS) be applied to confirm the structure of this compound derivatives?

  • IR Spectroscopy : Detect characteristic peaks for C=O (1730–1710 cm⁻¹), vinyl C=C (1648–1621 cm⁻¹), and ester C-O-C (1293–1201 cm⁻¹) .
  • ¹H-NMR : Identify isoxazole C4-H as a singlet at δ 6.55–6.90 ppm. Trans-vinyl protons show coupling constants (J ≈ 16 Hz) .
  • ¹³C-NMR : Isoxazole carbons appear at δ 99–160 ppm, with ester carbonyls at δ 171–173 ppm .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 286 for 3g ) and fragmentation patterns (e.g., M-1 base peak) confirm molecular weight and stability .

Q. What strategies ensure the stability of this compound derivatives during storage and experimentation?

Stability is influenced by substituents and storage conditions. Electron-withdrawing groups (e.g., fluorine at the 4-position) enhance thermal and hydrolytic stability compared to non-fluorinated analogs . Store derivatives in inert atmospheres at –20°C to prevent oxidation. Avoid prolonged exposure to light, as isoxazole rings can undergo photodissociation via low-energy conical intersections .

Q. How can researchers assess the purity of synthesized this compound compounds?

Use a combination of TLC (to monitor reaction progress) and HPLC (for quantitative purity). Microanalysis (C, H, N content) should align with theoretical values within ±0.4% . Spectral consistency across IR, NMR, and MS data further validates purity .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination, methyl groups) impact the biological activity of this compound derivatives?

Fluorination at the 4-position increases lipophilicity and metabolic stability, enhancing bioavailability. For example, 4-fluoro-3-methylbenzo[c]isoxazole exhibits superior antimicrobial and anticancer activity compared to non-fluorinated analogs . Methyl groups at C3 improve steric hindrance, reducing off-target interactions in enzyme inhibition assays (e.g., glutathione reductase) . Structure-activity relationship (SAR) studies should compare IC₅₀ values across substituents using standardized assays (e.g., MTT for cytotoxicity) .

Q. What mechanistic insights explain contradictory results in isoxazole synthesis pathways (e.g., competing aziridine vs. isoxazole formation)?

Contradictions arise from competing reaction pathways. For instance, nitrile oxide cycloadditions may yield aziridines under basic conditions or isoxazoles via 1,3-dipolar intermediates . Computational modeling (DFT) can map energy barriers, while kinetic studies (e.g., quenching experiments) identify dominant pathways . Adjusting solvent polarity (e.g., MeOH vs. DMF) or catalysts (e.g., Lewis acids) can steer selectivity .

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and bioactivity of this compound derivatives?

  • DFT Calculations : Optimize geometries to predict bond lengths (e.g., C–O in isoxazole ≈ 1.36 Å) and reaction thermodynamics .
  • Molecular Docking : Simulate binding to targets (e.g., HDAC enzymes) using software like AutoDock. Fluorophenyl derivatives show higher binding affinity due to hydrophobic interactions .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to design optimized analogs .

Q. What experimental approaches resolve discrepancies in reported biological activities of isoxazole derivatives?

Discrepancies may stem from assay conditions (e.g., cell line variability) or impurity artifacts. Solutions include:

  • Standardize assays (e.g., use HepG2 cells for anticancer screening) .
  • Validate purity via orthogonal methods (NMR + HRMS).
  • Conduct dose-response curves to confirm IC₅₀ reproducibility .

Q. How do enzyme inhibition studies (e.g., glutathione reductase) elucidate the mechanism of action of this compound derivatives?

Derivatives with electron-deficient aryl groups (e.g., 4-chlorophenyl) inhibit glutathione reductase (GR) by competing with NADPH binding. Assays measuring NADPH depletion at 340 nm quantify inhibition . Kinetic analysis (Lineweaver-Burk plots) reveals competitive vs. non-competitive mechanisms. Correlate inhibitory potency (Ki) with substituent electronegativity .

Q. What strategies improve the pharmacokinetic profile of this compound-based drug candidates?

  • Prodrug Design : Convert carboxylic acids to esters (e.g., ethyl esters) for improved absorption .
  • Metabolic Shielding : Introduce fluorine or methyl groups to block cytochrome P450 oxidation .
  • Solubility Enhancement : Formulate as hydroxamic acids (5a-g ) or co-crystals with cyclodextrins .

属性

CAS 编号

454466-62-7

分子式

C7H5NO2

分子量

135.12 g/mol

IUPAC 名称

2,1-benzoxazol-5-ol

InChI

InChI=1S/C7H5NO2/c9-6-1-2-7-5(3-6)4-10-8-7/h1-4,9H

InChI 键

FLZLNWDOKLDRBR-UHFFFAOYSA-N

SMILES

C1=CC2=NOC=C2C=C1O

规范 SMILES

C1=CC2=NOC=C2C=C1O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。